molecular formula C15H15NO3 B1452995 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187167-11-8

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1452995
M. Wt: 257.28 g/mol
InChI Key: TZHNXUYWGYDYTC-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethoxybenzoyl)-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4-position with a methyl group. The 2-position of the pyridine ring is substituted with a 2,3-dimethoxybenzoyl group, which consists of a benzoyl group (a benzene ring attached to a carbonyl group) that is further substituted at the 2 and 3 positions with methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity (in the benzene and pyridine rings), the polarity introduced by the carbonyl group in the benzoyl moiety, and the electron-donating effects of the methoxy groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, but it can still undergo such reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, boiling point, melting point, etc .

Scientific Research Applications

Application in Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of the Application : The compound is used in the synthesis of novel benzamide compounds, which have shown significant antioxidant and antibacterial activities .
  • Methods of Application : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Application in Industrial Sectors

  • Scientific Field : Industrial Chemistry .
  • Summary of the Application : Amide compounds, including those derived from 2,3-dimethoxybenzoic acid, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
  • Methods of Application : The specific methods of application in these industries are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not specified in the source .

Spectroscopic Properties and Preparation

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound is used in the synthesis of substituted secondary amide compounds .
  • Methods of Application : The secondary amides were prepared from the corresponding 2,3-dimethoxybenzoic acid. This involved reaction of 2,3-dimethoxybenzoyl chloride with the appropriate aniline derivatives in the presence of THF to give substituted secondary amides .
  • Results or Outcomes : A simple, yet effective method was used for the synthesis of some benzamides from acyl chlorides with aniline and its derivatives in the presence of triethylamine. All the products were obtained with moderate-good yields .

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : The compound is used in the synthesis of benzamides from acyl chlorides with aniline and its derivatives .
  • Methods of Application : This involved reaction of 2,3-dimethoxybenzoyl chloride with the appropriate aniline derivatives in the presence of THF to give substituted secondary amides .
  • Results or Outcomes : A simple, yet effective method was used for the synthesis of some benzamides from acyl chlorides with aniline and its derivatives in the presence of triethylamine. All the products were obtained with moderate-good yields .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-8-16-12(9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNXUYWGYDYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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